molecular formula C8H6BrNS B3013834 3-Bromo-5-(methylthio)benzonitrile CAS No. 1595930-26-9

3-Bromo-5-(methylthio)benzonitrile

Cat. No.: B3013834
CAS No.: 1595930-26-9
M. Wt: 228.11
InChI Key: MMCOQWZRPLXUAO-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)benzonitrile: is an organic compound with the molecular formula C8H6BrNS. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a methylthio group at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylthio)benzonitrile typically involves the bromination of 5-(methylthio)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-(methylthio)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 3-Bromo-5-(methylsulfinyl)benzonitrile or 3-Bromo-5-(methylsulfonyl)benzonitrile.

    Reduction: 3-Bromo-5-(methylthio)benzylamine.

Scientific Research Applications

3-Bromo-5-(methylthio)benzonitrile is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylthio)benzonitrile depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and methylthio groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Bromo-4-(methylthio)benzonitrile
  • 3-Bromo-2-(methylthio)benzonitrile
  • 4-Bromo-5-(methylthio)benzonitrile

Comparison: 3-Bromo-5-(methylthio)benzonitrile is unique due to the specific positioning of the bromine and methylthio groups, which influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

3-Bromo-5-(methylthio)benzonitrile (CAS No. 1595930-26-9) is an organic compound that has garnered attention due to its unique structure, which includes a bromine atom and a methylthio group attached to a benzonitrile framework. This compound is notable for its potential biological activities and applications in medicinal chemistry. The cyano group (-C≡N) contributes to its reactivity, making it a candidate for various biological studies.

  • Molecular Formula : C8H8BrNS
  • Molar Mass : 228.11 g/mol
  • Melting Point : 57-58.5 °C
  • Boiling Point : 256.1 °C

The compound's structure can be represented as follows:

Structure C8H8BrNS\text{Structure }\text{C}_8\text{H}_8\text{Br}\text{N}\text{S}

Biological Activity Overview

Research into the biological activity of this compound suggests that it may exhibit significant pharmacological properties, particularly as an intermediate in the synthesis of biologically active compounds. Its structural characteristics imply potential interactions with various biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the bromine and methylthio groups could enhance interactions with microbial targets.
  • Antiviral Activity : Given the ongoing research into SARS-CoV-2 inhibitors, compounds structurally related to this compound could be explored for their efficacy against viral proteases, similar to the findings reported for other benzonitrile derivatives .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many pharmaceutical agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-methylbenzonitrileC8H6BrNLacks methylthio group; used in similar syntheses
3-Bromo-5-methoxybenzonitrileC8H6BrOContains methoxy instead of methylthio; different reactivity
4-Bromo-2-methylbenzonitrileC8H8BrNDifferent substitution pattern; varied biological activity
3-Bromo-5-(bromomethyl)benzonitrileC8H5Br2NContains two bromine atoms; increased reactivity

The variations in substitution patterns and functional groups can significantly influence the compound's biological properties, suggesting that further research is warranted to explore these relationships.

Properties

IUPAC Name

3-bromo-5-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOQWZRPLXUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595930-26-9
Record name 3-bromo-5-(methylsulfanyl)benzonitrile
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